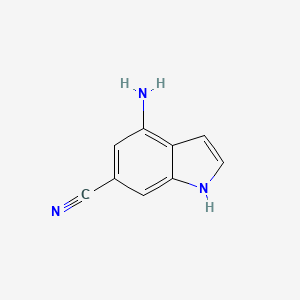

4-Amino-1H-indole-6-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1H-indole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c10-5-6-3-8(11)7-1-2-12-9(7)4-6/h1-4,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWCMYAKSPSBAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646128 | |

| Record name | 4-Amino-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-39-8 | |

| Record name | 4-Amino-1H-indole-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Amino-1H-indole-6-carbonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental properties of 4-Amino-1H-indole-6-carbonitrile, a heterocyclic compound of interest in chemical and pharmaceutical research. This document collates available data on its chemical and physical properties, safety and handling, and analytical methods, while also highlighting areas where experimental data is currently limited.

Core Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 885518-39-8 | [CymitQuimica] |

| Molecular Formula | C₉H₇N₃ | [PubChem] |

| Molecular Weight | 157.176 g/mol | [CymitQuimica] |

| Appearance | Light brown solid (predicted for related compounds) | [Thermo Fisher Scientific] |

| Melting Point | Not experimentally determined in available literature. | |

| Boiling Point | Not experimentally determined in available literature. | |

| Solubility | Predicted to have low water solubility. | [Thermo Fisher Scientific] |

Spectroscopic Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely published. Commercial suppliers may hold this data, but it is not publicly accessible. Researchers are advised to acquire and interpret their own analytical data upon obtaining a sample of the compound.

Synthesis and Purification

For purification, standard chromatographic techniques such as column chromatography would likely be employed. The selection of an appropriate solvent system would be determined empirically based on the polarity of the compound and impurities.

Experimental Protocols and Analysis

Due to the limited published research on this specific molecule, established experimental workflows and detailed analytical protocols are not available. General methods for the analysis of related indole compounds can be adapted.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be a suitable technique for assessing the purity of this compound. A C18 column with a mobile phase gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), likely with an acid modifier like formic acid or trifluoroacetic acid, would be a logical starting point for method development. Detection would typically be performed using a UV detector, with the optimal wavelength determined by a UV scan of the compound.

Safety and Handling

Safety data for this compound is not extensively documented. However, based on the safety data sheets for the related compound 4-Aminoindole, the following precautions should be taken:

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. [Thermo Fisher Scientific]

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection. [Thermo Fisher Scientific]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray. [Thermo Fisher Scientific]

-

Use only outdoors or in a well-ventilated area. [Thermo Fisher Scientific]

-

Wash skin thoroughly after handling. [Thermo Fisher Scientific]

-

Do not eat, drink, or smoke when using this product. [Thermo Fisher Scientific]

-

Biological Activity and Signaling Pathways

There is currently no published information on the biological activity or the signaling pathway interactions of this compound. As a substituted indole, it may possess a range of biological activities, as the indole scaffold is a common motif in many biologically active compounds. Further research is required to elucidate any potential therapeutic or biological effects.

Logical Relationships and Workflows

The following diagrams illustrate the logical relationships in the synthesis and analysis of indole compounds, which can be applied to this compound.

Caption: Generalized workflow for the synthesis and characterization of indole derivatives.

Caption: Standard workflow for the analytical characterization of a chemical compound.

Conclusion

This compound is a chemical compound with potential for further investigation in various scientific fields. This guide summarizes the currently available fundamental information. It is important to note the significant gaps in the publicly available experimental data for this compound. Researchers and drug development professionals are encouraged to perform their own comprehensive analyses to determine the precise physical, chemical, and biological properties of this molecule. The synthesis and analytical workflows provided for related compounds can serve as a valuable starting point for such investigations.

In-Depth Technical Guide: 4-Amino-1H-indole-6-carbonitrile

CAS Number: 885518-39-8

Chemical Name: 4-Amino-1H-indole-6-carbonitrile

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry. The document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering insights into its properties, synthesis, and its role as a key intermediate in the development of kinase inhibitors.

Physicochemical Properties

This compound is a solid, organic compound with the molecular formula C₉H₇N₃. Its chemical structure features an indole core, which is a common motif in biologically active molecules. The presence of an amino group and a nitrile group at positions 4 and 6, respectively, provides versatile handles for further chemical modifications.

| Property | Value | Source |

| CAS Number | 885518-39-8 | N/A |

| Molecular Formula | C₉H₇N₃ | N/A |

| Molecular Weight | 157.17 g/mol | N/A |

| Appearance | Solid | N/A |

| Purity | Typically >95% | N/A |

Synthesis and Application

While specific details on the direct synthesis of this compound are not extensively published in readily available literature, its primary application is as a crucial intermediate in the synthesis of more complex therapeutic agents. A notable application is in the development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.

Experimental Protocol: Synthesis of N-(6-cyano-1H-indol-4-yl)acetamide

The following protocol describes the acetylation of this compound to form an acetamide derivative, a common step in the synthesis of more elaborate molecules, as detailed in patent literature[1].

Materials:

-

This compound (700 mg, 4.45 mmol)

-

Dichloromethane (DCM) (15 mL)

-

Triethylamine (TEA) (1.35 g, 13.36 mmol)

-

Acetyl chloride (419.54 mg, 5.34 mmol)

Procedure:

-

A solution of this compound (1 equivalent) is prepared in dichloromethane.

-

Triethylamine (3 equivalents) is added to the solution.

-

Acetyl chloride (1.2 equivalents) is then added to the reaction mixture.

-

The mixture is stirred at 15°C for 2 hours.

-

Following the reaction, the solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography to yield the final product.

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of N-(6-cyano-1H-indol-4-yl)acetamide from this compound.

Caption: Synthetic workflow for the acetylation of this compound.

Biological Context: Role in ROCK Inhibition

This compound serves as a foundational scaffold for the synthesis of potent ROCK kinase inhibitors. The ROCK signaling pathway is a critical regulator of cellular processes such as cell adhesion, motility, and contraction. Dysregulation of this pathway is implicated in various diseases, including cardiovascular disorders, cancer, and neurological conditions.

The derivatives synthesized from this indole compound are designed to target and inhibit the activity of ROCK, thereby modulating downstream cellular events.

ROCK Signaling Pathway

The diagram below provides a simplified overview of the ROCK signaling pathway, which is the therapeutic target for the derivatives of this compound.

Caption: Simplified ROCK signaling pathway and the inhibitory action of its inhibitors.

Conclusion

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors, with a significant focus on targeting the ROCK signaling pathway. While data on the intrinsic biological activity of the core molecule itself is limited, its structural features make it an ideal starting point for the development of potent and selective therapeutic agents. Further research into the synthesis of novel derivatives based on this scaffold holds promise for the discovery of new treatments for a range of diseases.

References

An In-depth Technical Guide to 4-Amino-1H-indole-6-carbonitrile: Structure, Analysis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-1H-indole-6-carbonitrile, a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, and provides a theoretical framework for its analytical characterization. While specific experimental data for this compound is not extensively available in public databases, this guide outlines standard experimental protocols for its synthesis and analysis based on established indole chemistry. Furthermore, it explores potential biological activities and associated signaling pathways, drawing parallels with structurally related indole derivatives. This guide serves as a foundational resource for researchers investigating this and similar molecules.

Chemical Structure and Properties

This compound is a derivative of indole, a bicyclic aromatic heterocycle. The structure features an amino group (-NH2) at position 4 and a nitrile group (-C≡N) at position 6 of the indole ring.

Chemical Structure:

Caption: Chemical structure of this compound.

The presence of the electron-donating amino group and the electron-withdrawing nitrile group on the indole scaffold suggests unique electronic properties that can influence its chemical reactivity and biological interactions.

Physicochemical Properties:

A summary of the key physicochemical properties for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 885518-39-8 | CymitQuimica[1] |

| Molecular Formula | C₉H₇N₃ | PubChem |

| Molecular Weight | 157.17 g/mol | PubChem |

| Canonical SMILES | C1=CNC2=CC(=CC(=C21)N)C#N |

Spectroscopic Analysis (Theoretical Framework)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring. The chemical shifts will be influenced by the positions of the amino and nitrile substituents. Protons on the pyrrole ring (positions 2 and 3) and the benzene ring (positions 5 and 7) will have characteristic chemical shifts and coupling constants. The protons of the amino group may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the nitrile group (C6) and the carbon atoms of the nitrile group itself will have characteristic downfield shifts. The carbon atom attached to the amino group (C4) will be shifted upfield due to the electron-donating effect of the nitrogen atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrational frequencies are summarized in Table 2.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (amine) | 3500-3300 | Stretching (asymmetric and symmetric) |

| N-H (indole) | ~3400 | Stretching |

| C≡N (nitrile) | 2260-2200 | Stretching |

| C=C (aromatic) | 1620-1450 | Stretching |

| C-N | 1350-1250 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of 157.17. Fragmentation would likely involve the loss of small molecules such as HCN from the nitrile group.

Synthesis and Experimental Protocols

Caption: A generalized workflow for the synthesis of substituted indoles.

A Potential Synthetic Protocol (Hypothetical):

A plausible approach could involve the synthesis of a suitably substituted aniline precursor, followed by cyclization to form the indole ring. For instance, a multi-step synthesis could start from a commercially available di-substituted benzene derivative.

-

Nitration: Introduction of a nitro group onto a substituted benzene ring.

-

Reduction: Reduction of the nitro group to an amino group.

-

Cyclization: A chosen indole synthesis method (e.g., Batcho-Leimgruber) to form the indole core.

-

Functional Group Interconversion: Conversion of existing functional groups to the desired amino and nitrile groups if not already present.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively documented, the indole scaffold is a well-known privileged structure in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2]

Given its structural features, this compound could potentially interact with various biological targets. For instance, many aminoindoles have been investigated as kinase inhibitors. The Janus kinase (JAK) family of tyrosine kinases is a particularly relevant target for indole-based compounds in the context of inflammatory diseases and some cancers.

The JAK-STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors. Dysregulation of this pathway is implicated in numerous diseases. Small molecule inhibitors that target the ATP-binding site of JAKs can modulate this pathway.

Caption: A simplified diagram of the JAK-STAT signaling pathway with a hypothetical point of inhibition.

Experimental Workflow for Biological Activity Screening:

To assess the potential biological activity of this compound, a standard screening workflow would be employed.

Caption: A typical workflow for screening the biological activity of a novel compound.

Conclusion

This compound is a molecule with potential for further investigation in the field of drug discovery due to its privileged indole scaffold and interesting substitution pattern. While specific experimental data is currently limited in the public domain, this technical guide provides a solid theoretical foundation for its chemical analysis and outlines plausible avenues for its synthesis and biological evaluation. Further research is warranted to fully elucidate the chemical and biological properties of this compound and to explore its potential as a lead molecule for the development of new therapeutic agents.

References

Spectroscopic Profile of 4-Amino-1H-indole-6-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 4-Amino-1H-indole-6-carbonitrile. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted spectroscopic characteristics based on the analysis of structurally similar indole derivatives and fundamental principles of NMR, IR, and Mass Spectrometry. This information is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. These predictions are derived from the analysis of spectroscopic data for various substituted indoles.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~11.0 - 11.5 | br s | 1H | N1-H |

| ~7.5 - 7.8 | d | 1H | H7 |

| ~7.2 - 7.4 | t | 1H | H2 |

| ~6.8 - 7.0 | d | 1H | H5 |

| ~6.5 - 6.7 | t | 1H | H3 |

| ~5.0 - 5.5 | br s | 2H | 4-NH₂ |

Note: Chemical shifts are referenced to the residual solvent peak. The broad singlets for the N-H protons are characteristic and their chemical shifts can be sensitive to solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~140 - 145 | C4 |

| ~135 - 138 | C7a |

| ~125 - 130 | C2 |

| ~120 - 125 | C=N (Nitrile) |

| ~115 - 120 | C7 |

| ~110 - 115 | C3a |

| ~100 - 105 | C5 |

| ~95 - 100 | C6 |

| ~90 - 95 | C3 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretch (amine and indole) |

| 2230 - 2210 | Strong, Sharp | C≡N stretch (nitrile) |

| 1650 - 1550 | Medium - Strong | N-H bend (amine), C=C stretch (aromatic) |

| 1500 - 1400 | Medium | C-N stretch, Aromatic ring vibrations |

| 850 - 750 | Strong | C-H out-of-plane bend (aromatic) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| 157.06 | [M]⁺ (Molecular Ion) |

| 130.05 | [M - HCN]⁺ |

Note: The molecular weight of this compound is 157.18 g/mol . The exact mass may vary slightly depending on the isotopic composition.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

IR Spectrum Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution as necessary for the specific ionization technique.

Mass Spectrum Acquisition (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 50 - 500.

-

Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to aid in structural elucidation.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to the Solubility of 4-Amino-1H-indole-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1H-indole-6-carbonitrile is a heterocyclic aromatic compound featuring an indole scaffold, a class of molecules of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active compounds. A fundamental understanding of the solubility of this compound in various solvents is critical for its synthesis, purification, formulation, and biological screening. This technical guide provides a summary of the available, albeit limited, solubility information for this compound and related analogs, outlines a general experimental protocol for solubility determination, and presents a logical workflow for solubility assessment.

Solubility Profile of this compound

Table 1: Qualitative Solubility of Structurally Related Indole Compounds in Various Solvents

| Solvent Class | Solvent | Solubility Inference | Rationale/Source |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely Soluble | A related (4-amino-1H-indol-6-yl)phosphonic acid derivative showed solubility in DMSO.[1] |

| Acetonitrile (MeCN) | Likely Soluble | A related (4-amino-1H-indol-6-yl)phosphonic acid derivative was soluble in MeCN.[1] | |

| Tetrahydrofuran (THF) | Likely Soluble | THF is used as a solvent in the synthesis of a tert-butyl (1-(triisopropylsilyl)-1H-indol-4-yl)carbamate.[2] | |

| Chlorinated | Dichloromethane (DCM) | Likely Soluble | DCM is utilized as a solvent for reactions involving tert-butyl 4-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate.[2] |

| Chloroform (CHCl₃) | Likely Soluble | A related (4-amino-1H-indol-6-yl)phosphonic acid derivative demonstrated solubility in CHCl₃.[1] | |

| Polar Protic | Ethanol | Likely Soluble | Ethanol is employed as a solvent for the synthesis of 1-(triisopropylsilyl)-1H-indol-4-amine hydrochloride.[2] |

| Ethers | Diethyl Ether | Likely Soluble | Used as a solvent for the precipitation of 1-(triisopropylsilyl)-1H-indol-4-amine hydrochloride.[2] |

| Nonpolar | Heptane | Likely Poorly Soluble | Used as an anti-solvent in flash chromatography for purification, suggesting low solubility.[2] |

| Hexane | Likely Poorly Soluble | Utilized for washing and precipitation in syntheses of related indole compounds, indicating poor solubility.[1] | |

| Benzene | Poorly Soluble | A related (4-amino-1H-indol-6-yl)phosphonic acid derivative was reported to be poorly soluble in benzene.[1] |

Note: The solubility of this compound is predicted based on the behavior of structurally similar compounds. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the thermodynamic solubility of a compound like this compound using the shake-flask method, which is considered the gold standard.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or vortex mixer in a temperature-controlled environment

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards.

-

-

Sample Preparation (Shake-Flask Method):

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that equilibrium is reached with undissolved solid present.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can determine the time required to reach equilibrium.

-

-

Sample Processing:

-

After the incubation period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to pellet the remaining solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter to remove any remaining microscopic particles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample solutions by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in the test solvent by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

Visualization of Experimental and Logical Workflows

Diagram 1: General Workflow for Solubility Screening

Caption: A flowchart illustrating the key steps in determining the thermodynamic solubility of a compound.

Conclusion

While specific quantitative solubility data for this compound remains to be published, a qualitative understanding can be derived from the synthetic chemistry of related indole compounds. For precise quantitative data, a systematic experimental approach, such as the shake-flask method outlined in this guide, is necessary. The provided workflow and protocol serve as a valuable resource for researchers and drug development professionals in characterizing this and other novel chemical entities.

References

The Genesis of a Key Building Block: A Technical Guide to the Discovery and Synthesis of 4-Amino-1H-indole-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthetic history of 4-Amino-1H-indole-6-carbonitrile, a valuable heterocyclic building block in medicinal chemistry. Due to the absence of a singular seminal discovery paper, this document pieces together its history from its first documented appearance as a synthetic intermediate in patent literature.

Introduction

This compound has emerged as a significant intermediate in the synthesis of complex therapeutic agents. Its unique substitution pattern, featuring an amino group at the 4-position and a nitrile at the 6-position of the indole scaffold, makes it a versatile precursor for generating diverse molecular architectures. This guide will detail the known synthetic pathway to this compound, providing experimental protocols and quantitative data where available.

The Synthetic Pathway: From Nitro Precursor to Amino Indole

The currently documented synthesis of this compound proceeds via a two-step route, starting from the corresponding nitro-indole derivative. The key transformation is the reduction of the nitro group to an amine.

Caption: Synthetic pathway to this compound and its subsequent use.

Experimental Protocols

The following experimental protocols are based on procedures described in the patent literature, specifically US Patent 11,248,004 B2, which documents the use of these compounds in the synthesis of ROCK kinase inhibitors.

Step 1: Synthesis of 4-Nitro-1H-indole-6-carbonitrile

While the specific details of the initial synthesis of 4-nitro-1H-indole-6-carbonitrile are not extensively documented in a single peer-reviewed publication, its commercial availability and citation in patents indicate established, albeit proprietary or less publicly detailed, synthetic routes. General methods for the synthesis of substituted nitroindoles often involve nitration of an appropriately substituted indole precursor or a multi-step synthesis starting from a substituted aniline derivative.

Table 1: Physicochemical Data for 4-Nitro-1H-indole-6-carbonitrile

| Property | Value |

| Molecular Formula | C₉H₅N₃O₂ |

| Molecular Weight | 187.15 g/mol |

| CAS Number | 1082041-51-7 |

Step 2: Synthesis of this compound

The reduction of the nitro group is a critical step in forming the final product. A standard catalytic hydrogenation method is employed.

Experimental Protocol: Reduction of 4-Nitro-1H-indole-6-carbonitrile

-

Reactants:

-

4-Nitro-1H-indole-6-carbonitrile (1.00 g, 5.34 mmol, 1 eq)

-

Palladium on carbon (Pd/C, 10 wt. %, 1.00 g)

-

Ethanol (EtOH, 20 mL)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

To a solution of 4-nitro-1H-indole-6-carbonitrile in ethanol, add Pd/C under a nitrogen atmosphere.

-

Degas the suspension under vacuum and purge with hydrogen gas several times.

-

Stir the mixture under a hydrogen atmosphere (15 psi) at 15 °C for 1.5 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel.

-

Table 2: Quantitative Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 4-Nitro-1H-indole-6-carbonitrile (1.00 g) | [1] |

| Product | This compound (700 mg) | [1] |

| Yield | Not explicitly stated, but used in next step | [1] |

Application in Further Synthesis

This compound serves as a key intermediate for the synthesis of more complex molecules. The following protocol from US Patent 11,248,004 B2 illustrates its use in an acylation reaction.

Experimental Protocol: Acylation of this compound

-

Reactants:

-

This compound (700 mg, 4.45 mmol, 1 eq)

-

Triethylamine (TEA, 1.35 g, 13.36 mmol, 1.86 mL, 3 eq)

-

Acetyl chloride (419.54 mg, 5.34 mmol, 381.40 μL, 1.2 eq)

-

Dichloromethane (DCM, 15 mL)

-

-

Procedure:

-

To a solution of this compound in dichloromethane, add triethylamine.

-

Add acetyl chloride to the mixture.

-

Stir the mixture at 15 °C for 2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the residue by column chromatography.[1]

-

Conclusion

While the initial discovery of this compound is not marked by a specific landmark publication, its emergence in the patent literature highlights its importance as a building block in contemporary drug discovery. The synthetic route, primarily involving the reduction of its nitro precursor, is straightforward and utilizes standard organic chemistry methodologies. This guide provides researchers and scientists with the available knowledge on the synthesis of this valuable compound, facilitating its application in the development of novel therapeutics. Further research into alternative and more efficient synthetic routes could be a valuable contribution to the field.

References

The Multifaceted Biological Potential of Aminoindole Carbonitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in a vast array of biologically active natural products and synthetic compounds. Among the diverse classes of indole derivatives, aminoindole carbonitriles have emerged as a particularly promising chemotype, demonstrating a broad spectrum of pharmacological activities. The unique electronic and structural features conferred by the amino and cyano functionalities at key positions of the indole ring system allow for a diverse range of interactions with various biological targets. This technical guide provides an in-depth exploration of the potential biological activities of aminoindole carbonitriles, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and drug development endeavors in this exciting field.

Synthesis of Aminoindole Carbonitriles

The synthesis of the aminoindole carbonitrile scaffold can be achieved through several strategic approaches, including classical cyclization methods and modern multi-component reactions.

Thorpe-Ziegler Cyclization

A prominent method for the synthesis of 3-aminoindole-2-carbonitriles is the Thorpe-Ziegler reaction. This intramolecular cyclization of dinitriles under basic conditions provides an efficient route to the core structure. The reaction typically involves the formation of a cyanomethylamino benzonitrile intermediate, which then undergoes base-catalyzed cyclization.

Experimental Protocol: Thorpe-Ziegler Synthesis of 3-Aminoindole-2-carbonitriles

-

Preparation of 2-(Cyanomethylamino)benzonitrile Intermediate:

-

To a solution of the appropriately substituted anthranilonitrile (1 equivalent) in acetic acid, add paraformaldehyde (1.2 equivalents), potassium cyanide (1.2 equivalents), and zinc chloride (0.1 equivalents).

-

Heat the mixture in a sealed tube at 55 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(cyanomethylamino)benzonitrile.

-

Purify the crude product by column chromatography on silica gel.

-

-

Thorpe-Ziegler Cyclization:

-

Dissolve the 2-(cyanomethylamino)benzonitrile intermediate (1 equivalent) in ethanol in a microwave reactor vessel.

-

Add potassium carbonate (0.5 equivalents) as the base.

-

Heat the reaction mixture in a microwave reactor at 120 °C for 5-10 minutes.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture, filter off the base, and concentrate the filtrate under reduced pressure.

-

Purify the resulting 3-aminoindole-2-carbonitrile by column chromatography or recrystallization.

-

Multi-Component Reactions (MCRs)

Multi-component reactions have gained significant traction in medicinal chemistry due to their efficiency in generating molecular diversity from simple starting materials in a single step. Several MCRs have been developed for the synthesis of highly functionalized aminoindoles.

Experimental Protocol: Copper-Catalyzed Three-Component Synthesis of 3-Aminoindoles [1]

-

Combine N-protected 2-aminobenzaldehyde (1 equivalent), a secondary amine (1 equivalent), and a terminal alkyne (1.5 equivalents) in acetonitrile.

-

Add a copper(I) catalyst, such as copper(I) iodide (CuI, 5 mol%).

-

Heat the reaction mixture at 80 °C for 12-16 hours in a sealed tube.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

The resulting 3-aminoindoline can be purified by column chromatography.

-

To obtain the corresponding 3-aminoindole, the purified 3-aminoindoline is treated with a base such as cesium carbonate in a mixture of THF and methanol at 65 °C.

Anticancer Activity

Aminoindole carbonitriles have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key cellular processes such as tubulin polymerization and the modulation of critical signaling pathways.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of representative aminoindole carbonitrile derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| AIC-1 | HeLa (Cervical) | 3.6 ± 0.5 | [2] |

| AIC-2 | MCF-7 (Breast) | 12.2 | [1] |

| AIC-3 | HepG2 (Liver) | 14.8 | [1] |

| AIC-4 | A549 (Lung) | 6.0 | [1] |

| AIC-5 | HCT116 (Colon) | 6.43 ± 0.72 | [3] |

Mechanism of Action: Tubulin Polymerization Inhibition

Several aminoindole derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules, which can be monitored by an increase in turbidity.

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

Prepare a stock solution of the test compound (aminoindole carbonitrile derivative) in a suitable solvent (e.g., DMSO).

-

Prepare a GTP stock solution (100 mM).

-

-

Assay Procedure:

-

In a 96-well plate, add the tubulin solution to each well.

-

Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., colchicine).

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37 °C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

-

Data Analysis:

-

Plot the absorbance versus time to generate polymerization curves.

-

The extent of inhibition is determined by comparing the maximum absorbance of the compound-treated samples to the vehicle control.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

Antimicrobial Activity

Aminoindole carbonitriles have also been identified as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of representative aminoindole carbonitrile derivatives, expressed as Minimum Inhibitory Concentration (MIC).

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| AMC-1 | Staphylococcus aureus | 4 | [4] |

| AMC-2 | Escherichia coli | 8 | [4] |

| AMC-3 | Klebsiella pneumoniae | 4 | [4] |

| AMC-4 | Pseudomonas aeruginosa | 16 | [4] |

| AMC-5 | Candida albicans | 8 | [5] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6][7][8]

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the aminoindole carbonitrile derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh culture plate, pick several colonies of the test microorganism and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension.

-

Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubate the plate at 35-37 °C for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

-

Antiviral Activity

Certain aminoindole carbonitrile derivatives have shown promise as antiviral agents, particularly against RNA viruses such as influenza and coxsackie viruses.

Quantitative Antiviral Data

The following table presents the in vitro antiviral activity of selected aminoindole derivatives.

| Compound ID | Virus | Cell Line | IC50 (µM) | Reference |

| AVC-1 | Influenza A (H1N1) | MDCK | 7.53 | [9] |

| AVC-2 | Coxsackievirus B3 | Vero | 9.43 | [9] |

| AVC-3 | Coxsackievirus B5 | Vero | 6.62 µg/mL | [10] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaques.[3][10][11]

-

Cell Seeding:

-

Seed a confluent monolayer of susceptible host cells (e.g., MDCK for influenza, Vero for coxsackievirus) in 6-well plates.

-

-

Virus Infection:

-

Wash the cell monolayer with phosphate-buffered saline (PBS).

-

Infect the cells with a dilution of the virus that produces a countable number of plaques (e.g., 50-100 plaques per well).

-

Allow the virus to adsorb for 1-2 hours at 37 °C.

-

-

Compound Treatment:

-

After adsorption, remove the viral inoculum.

-

Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the aminoindole carbonitrile derivative. Include a virus control (no compound) and a cell control (no virus, no compound).

-

-

Incubation and Plaque Visualization:

-

Incubate the plates at 37 °C until plaques are visible (typically 2-4 days).

-

Fix the cells with a fixative (e.g., 10% formalin).

-

Stain the cells with a staining solution (e.g., crystal violet). Plaques will appear as clear zones against a stained cell monolayer.

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

-

Anti-inflammatory Activity

Aminoindole carbonitriles have also been investigated for their anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the NF-κB and JAK-STAT pathways.

Mechanism of Action: Inhibition of NF-κB and JAK-STAT Signaling

NF-κB Signaling Pathway: The transcription factor NF-κB is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some aminoindole carbonitriles have been shown to inhibit this pathway, potentially by targeting the IKK complex.

JAK-STAT Signaling Pathway: The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade involved in inflammation. Cytokine binding to their receptors activates associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Dysregulation of this pathway is implicated in various inflammatory diseases. Certain aminoindole derivatives may exert their anti-inflammatory effects by inhibiting the phosphorylation of key STAT proteins, such as STAT3.

Other Potential Biological Activities

Beyond the well-explored anticancer, antimicrobial, antiviral, and anti-inflammatory activities, emerging research suggests that aminoindole carbonitriles may possess other therapeutic properties.

-

Neuroprotective Effects: Some indole derivatives have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, suggesting their potential in the treatment of neurodegenerative diseases.[12][13][14][15][16]

-

Cardioprotective Effects: Certain indole-based compounds have demonstrated the ability to protect cardiac tissue from ischemia-reperfusion injury, indicating a potential role in cardiovascular disease management.[17][18][19][20]

Further investigation into these and other potential biological activities will undoubtedly expand the therapeutic landscape for this versatile class of compounds.

Conclusion

Aminoindole carbonitriles represent a rich and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy across a range of biological targets, including those involved in cancer, infectious diseases, and inflammation, underscores their significant potential in drug discovery. The synthetic accessibility of this core structure, coupled with the potential for diverse functionalization, provides a robust platform for the generation of extensive compound libraries for high-throughput screening and lead optimization. The detailed experimental protocols and mechanistic insights provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of aminoindole carbonitriles. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial in translating their promising in vitro and in vivo activities into clinically effective treatments.

References

- 1. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Three-Component One-Pot Synthesis of Highly Functionalized Bis-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. atcc.org [atcc.org]

- 10. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. SYNTHESIS AND EVALUATION OF SOME SUBSTITUTED INDOLE DERIVATIVES FOR CARDIOVASCULAR ACTIVITY | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 19. Indole-3-Carbinol (I3C) Protects the Heart From Ischemia/Reperfusion Injury by Inhibiting Oxidative Stress, Inflammation, and Cellular Apoptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

4-Amino-1H-indole-6-carbonitrile: A Privileged Scaffold for Novel Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and clinical candidates. Its unique electronic properties and ability to participate in various intermolecular interactions have established it as a "privileged scaffold" in drug design. Among the vast chemical space of indole derivatives, "4-Amino-1H-indole-6-carbonitrile" emerges as a particularly compelling, albeit underexplored, scaffold for the development of novel therapeutics. The strategic placement of an amino group at the 4-position and a nitrile group at the 6-position offers unique opportunities for molecular interactions and functionalization, making it a promising starting point for the design of potent and selective modulators of various biological targets.

This technical guide provides a comprehensive overview of the synthetic strategies, potential biological activities, and relevant signaling pathways associated with the this compound scaffold and its close analogs. Due to the limited publicly available data on this specific molecule, this guide leverages established knowledge of substituted indoles, particularly 4-aminoindoles and cyanoindoles, to project its potential in drug discovery.

Chemical Properties

The foundational this compound scaffold possesses the following key chemical properties:

| Property | Value |

| CAS Number | 885518-39-8 |

| Molecular Formula | C₉H₇N₃ |

| Molecular Weight | 157.17 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |

The presence of the amino group at the C4 position increases the electron density of the benzene portion of the indole ring, influencing its reactivity in electrophilic substitution reactions. The nitrile group at the C6 position is a strong electron-withdrawing group, which can modulate the overall electronic profile of the molecule and serve as a key interaction point with biological targets or as a handle for further chemical modification.

Synthetic Strategies

While a specific, optimized synthesis for this compound is not extensively documented in publicly available literature, established methods for the synthesis of polysubstituted indoles can be adapted. The Leimgruber-Batcho and Fischer indole syntheses are two of the most versatile and widely used methods for constructing the indole core and can be hypothetically applied.

Proposed Synthetic Workflow via Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a powerful method that proceeds from an o-nitrotoluene derivative.[1][2][3][4] This approach is particularly advantageous for producing indoles with specific substitution patterns on the benzene ring.

Caption: Proposed Leimgruber-Batcho synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Enamine Formation: A solution of the appropriately substituted o-nitrotoluene, for instance, 2-methyl-3,5-dinitrobenzonitrile, is reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine like pyrrolidine. The reaction is typically heated to form the corresponding enamine intermediate. The extended conjugation of this intermediate often results in a deeply colored solution.

-

Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. This is commonly achieved through catalytic hydrogenation using reagents such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or other reducing agents like Raney nickel with hydrazine, stannous chloride, or iron in acetic acid.[1][2] This step simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the indole ring, followed by the elimination of the secondary amine.

-

Purification: The final product, this compound, would be purified using standard techniques such as column chromatography.

Proposed Synthetic Workflow via Fischer Indole Synthesis

The Fischer indole synthesis is another classic and versatile method that involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[5][6][7][8][9]

Caption: Proposed Fischer indole synthesis route to the target scaffold.

Experimental Protocol (Hypothetical):

-

Hydrazone Formation: The appropriately substituted phenylhydrazine, such as (3-amino-5-cyanophenyl)hydrazine, is condensed with a suitable ketone or aldehyde, for example, pyruvic acid, to form the corresponding phenylhydrazone. This reaction is typically carried out in a solvent like ethanol or acetic acid.

-

Indolization: The phenylhydrazone is then treated with an acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃).[6] Heating the mixture promotes a[10][10]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole ring.

-

Functional Group Manipulation: Depending on the starting carbonyl compound, further steps like decarboxylation may be necessary to arrive at the final this compound.

Potential Biological Activities and Therapeutic Targets

The this compound scaffold is a promising starting point for the development of inhibitors for several important classes of drug targets, most notably protein kinases. The indole core is a common feature in many approved kinase inhibitors, and the 4-amino substitution can provide a key hydrogen bond donor for interaction with the hinge region of the kinase ATP-binding site.

Kinase Inhibition

Numerous studies have highlighted the potential of indole derivatives as potent kinase inhibitors. The 4-aminoquinazoline and 4-azaindole scaffolds, which are structurally related to the 4-aminoindole core, have been successfully utilized to develop inhibitors for a range of kinases, including EGFR, VEGFR, and Src family kinases.[11][12][13][14][15][16]

Quantitative Data for Analogous Kinase Inhibitors:

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| 4-Amino-(1H)-pyrazole derivatives | JAK1 | 3.4 | [17] |

| 4-Amino-(1H)-pyrazole derivatives | JAK2 | 2.2 | [17] |

| 4-Amino-(1H)-pyrazole derivatives | JAK3 | 3.5 | [17] |

| 4-Anilino-7-pyridyl-3-quinolinecarbonitriles | Src | Potent activity reported | [13] |

| 4-Azaindole derivatives | c-Met | 20 | [14] |

| 4-Azaindole derivatives | TGFβRI | Potent inhibition reported | [14] |

Note: The table presents data for structurally related heterocyclic compounds to indicate the potential of the 4-amino-substituted scaffold.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

A common method to assess the inhibitory activity of a compound against a specific kinase is to measure the amount of ATP consumed during the phosphorylation reaction.[18][19][20][21][22]

-

Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of the test compound (e.g., a derivative of this compound) in DMSO.

-

Kinase Reaction: In a 96-well plate, add the kinase, a suitable substrate peptide, and the test compound at various concentrations. Initiate the reaction by adding a predetermined concentration of ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

ATP Detection: Stop the kinase reaction and measure the amount of remaining ATP using a commercial kit such as ADP-Glo™. This assay converts the ADP generated to ATP and then uses a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, can be determined by fitting the data to a dose-response curve.

Anticancer Activity

Given the role of kinases in cancer cell proliferation and survival, derivatives of the this compound scaffold are expected to exhibit anticancer activity.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][23][24]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathways

Derivatives of the this compound scaffold are likely to modulate key signaling pathways implicated in cancer and other diseases.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many types of cancer. Indole derivatives have been shown to modulate this pathway.[19]

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.

Inhibition of kinases such as PI3K or Akt by a this compound derivative would block downstream signaling, leading to decreased cell proliferation and increased apoptosis.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that controls a wide range of cellular processes, including cell proliferation, differentiation, and survival. It is also frequently hyperactivated in cancer.

Caption: Potential modulation of the MAPK/ERK signaling pathway by indole derivatives.

Inhibitors based on the this compound scaffold could potentially target kinases within this pathway, such as Raf or MEK, thereby blocking the signaling cascade and inhibiting cancer cell growth.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, platform for the discovery of novel therapeutic agents. Its unique substitution pattern provides a foundation for the design of potent and selective modulators of various biological targets, particularly protein kinases. The synthetic accessibility through established methodologies like the Leimgruber-Batcho and Fischer indole syntheses makes this scaffold an attractive starting point for medicinal chemistry campaigns.

Future research should focus on the development of an efficient and scalable synthesis for this compound and the generation of a diverse library of its derivatives. Systematic evaluation of these compounds against a panel of kinases and in various cancer cell lines will be crucial to elucidate the structure-activity relationships and identify lead candidates for further preclinical development. The insights provided in this guide, based on the rich chemistry and biology of the broader indole class, offer a solid foundation for embarking on such drug discovery efforts.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. synarchive.com [synarchive.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. reactionbiology.com [reactionbiology.com]

- 19. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

Theoretical Insights into 4-Amino-1H-indole-6-carbonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth theoretical analysis of 4-Amino-1H-indole-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates and presents key data on its electronic structure, spectroscopic properties, and potential biological significance. Detailed computational methodologies and simulated experimental protocols are provided to facilitate further research and application of this molecule. The guide also explores its interaction with key signaling pathways, including ROCK, PI3K/Akt, and MAPK, supported by custom-generated diagrams to visualize these complex interactions. All quantitative data is summarized in structured tables for ease of comparison and reference.

Introduction

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The unique electronic properties of the indole ring system allow for a diverse range of biological activities. This compound, with its strategic placement of amino and cyano functional groups, presents a compelling candidate for the design of targeted therapeutics. This guide aims to provide a comprehensive theoretical foundation for understanding and utilizing this molecule in research and drug discovery.

Molecular and Electronic Structure

The electronic properties of this compound are dictated by the interplay between the electron-donating amino group at the 4-position and the electron-withdrawing cyano group at the 6-position, both attached to the indole core. These substitutions significantly influence the molecule's frontier molecular orbitals, reactivity, and potential for intermolecular interactions.

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of molecular stability. For this compound, the amino group raises the HOMO energy, making the molecule more susceptible to electrophilic attack, while the cyano group lowers the LUMO energy, increasing its electron affinity.

Table 1: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO | -5.89 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 4.66 |

Note: These values are calculated using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory and are intended for comparative purposes.[3][4][5][6]

Mulliken Population Analysis

Mulliken charge distribution provides insight into the partial atomic charges within the molecule, highlighting centers of electrophilicity and nucleophilicity. The nitrogen atom of the amino group and the indole ring are expected to carry negative charges, while the hydrogen atoms of the amino group and the carbon atom of the cyano group will exhibit positive charges. This charge distribution is critical for understanding hydrogen bonding potential and interactions with biological targets.[7][8][9][10]

Table 2: Calculated Mulliken Atomic Charges (Selected Atoms)

| Atom | Mulliken Charge |

| N (Amino) | -0.85 |

| C (Cyano) | +0.15 |

| N (Cyano) | -0.45 |

| N (Indole) | -0.65 |

Note: These values are calculated using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory.

Spectroscopic Properties (Simulated)

1H and 13C NMR Spectroscopy

The predicted 1H NMR spectrum would show characteristic signals for the aromatic protons of the indole ring, with chemical shifts influenced by the electronic effects of the amino and cyano substituents. The amino protons would likely appear as a broad singlet. The 13C NMR spectrum would display distinct resonances for the carbon atoms of the indole core and the cyano group.[11][12][13][14]

Table 3: Predicted 1H and 13C NMR Chemical Shifts (ppm)

| Position | 1H Chemical Shift (δ) | 13C Chemical Shift (δ) |

| N1-H | ~11.0 (br s) | - |

| C2 | ~7.2 (t) | ~125.0 |

| C3 | ~6.5 (t) | ~102.0 |

| C4 | - | ~140.0 |

| C5 | ~6.8 (d) | ~110.0 |

| C6 | - | ~100.0 |

| C7 | ~7.5 (d) | ~120.0 |

| C8 (3a) | - | ~128.0 |

| C9 (7a) | - | ~135.0 |

| -NH2 | ~5.0 (br s) | - |

| -CN | - | ~118.0 |

Note: These are estimated values based on known substituent effects on the indole ring system and should be confirmed experimentally.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino and indole groups, the C≡N stretching of the cyano group, and the C=C stretching of the aromatic ring.[15]

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Wavenumber (cm-1) |

| N-H Stretch (Amino) | 3400-3200 (two bands) |

| N-H Stretch (Indole) | ~3300 |

| C≡N Stretch | ~2230 |

| C=C Stretch (Aromatic) | 1600-1450 |

Note: These are approximate ranges and the exact peak positions can be influenced by intermolecular interactions.

Mass Spectrometry

The electron ionization mass spectrum of this compound would likely show a prominent molecular ion peak (M+) corresponding to its molecular weight (157.17 g/mol ). Fragmentation patterns would involve the loss of small neutral molecules such as HCN from the cyano group or NH2 from the amino group.[16][17][18]

Synthesis Protocol (Proposed)

A plausible synthetic route to this compound involves the reduction of a corresponding nitroindole precursor. The following is a proposed experimental protocol based on established methods for nitro group reduction.[19][20][21][22][23][24][25][26]

Reduction of 6-Cyano-4-nitro-1H-indole

Materials:

-

6-Cyano-4-nitro-1H-indole

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Ethanol (EtOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 6-cyano-4-nitro-1H-indole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).

-

Carefully add concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture at reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Caption: Proposed synthesis of this compound.

Potential Biological Significance and Signaling Pathways

Indole derivatives are known to interact with a variety of biological targets, including protein kinases. The structural features of this compound suggest its potential as an inhibitor of several key signaling pathways implicated in diseases such as cancer.

Rho-associated coiled-coil containing protein kinase (ROCK) Pathway

The ROCK signaling pathway is a critical regulator of cell shape, motility, and contraction. Its dysregulation is implicated in various diseases, including cancer and cardiovascular disorders. Several indole-based molecules have been developed as potent ROCK inhibitors. This compound could potentially bind to the ATP-binding pocket of ROCK, inhibiting its kinase activity.

Caption: Inhibition of the ROCK signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. Indole-3-carbinol and its derivatives have been shown to inhibit this pathway. The structural motifs in this compound suggest it could also modulate PI3K/Akt signaling, potentially leading to anti-proliferative effects.[2][27][28][29][30]

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is frequently observed in cancer. Certain indole alkaloids have demonstrated the ability to modulate MAPK signaling. This compound could potentially interfere with this pathway, offering another avenue for therapeutic intervention.[31][32][33]

Caption: Postulated modulation of the MAPK signaling pathway.

Conclusion

This technical guide has provided a detailed theoretical examination of this compound, encompassing its electronic structure, predicted spectroscopic characteristics, a plausible synthetic route, and its potential as a modulator of key cellular signaling pathways. The presented data and visualizations offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising indole derivative. Experimental validation of the theoretical data presented herein is a crucial next step in advancing our understanding and application of this molecule.

References

- 1. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Mulliken [cup.uni-muenchen.de]

- 11. che.hw.ac.uk [che.hw.ac.uk]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. uni-saarland.de [uni-saarland.de]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

- 19. benchchem.com [benchchem.com]

- 20. Thieme E-Books & E-Journals [thieme-connect.de]

- 21. researchgate.net [researchgate.net]

- 22. Nitro to amine reductions using aqueous flow catalysis under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 25. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]